H-N-Me-Ala-OH

Peptidomimetics Conformational Analysis Solid-State NMR

H-N-Me-Ala-OH (N-Methyl-L-alanine) is a critical non-proteinogenic building block for peptide therapeutics. Unlike L-alanine or sarcosine, its N-methylation introduces conformational rigidity (φ = -134.6°, ψ = 77.7°) that enables sub-nanometer control in peptide design, enhances proteolytic stability, and improves membrane permeability. Essential for SAR studies of cyclic peptides, ADC linker-payload synthesis (e.g., site-specific trastuzumab maytansinoid conjugates), and oral bioavailability optimization. Procure ≥98% purity grade to ensure reproducible DAR and therapeutic index in bioconjugation workflows.

Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
CAS No. 3913-67-5
Cat. No. B554806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-N-Me-Ala-OH
CAS3913-67-5
SynonymsN-Methyl-L-alanine; 3913-67-5; N-Methylalanine; (S)-2-(Methylamino)propanoicacid; (2S)-2-(methylamino)propanoicacid; L-Alanine,N-methyl-; CHEMBL1234201; CHEBI:17519; GDFAOVXKHJXLEI-VKHMYHEASA-N; Alanine,N-methyl-,L-; methyl-l-alanine; L-N-Methylalanine; Methylalanine,dl-; N-methylL-alanine; (S)-N-methylalanine; N-Me-L-Ala; H-N-Me-Ala-OH; DL-Alanine,N-methyl-; N-|A-Methyl-L-alanine; AC1NRBZ8; SCHEMBL23315; 02676_FLUKA; CTK1C2526; MolPort-003-925-254; ZINC901468
Molecular FormulaC4H9NO2
Molecular Weight103.12 g/mol
Structural Identifiers
SMILESCC(C(=O)[O-])[NH2+]C
InChIInChI=1S/C4H9NO2/c1-3(5-2)4(6)7/h3,5H,1-2H3,(H,6,7)/t3-/m0/s1
InChIKeyGDFAOVXKHJXLEI-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: H-N-Me-Ala-OH (CAS 3913-67-5) as a Differentiated N-Methyl Amino Acid Building Block


H-N-Me-Ala-OH (CAS 3913-67-5), chemically known as N-Methyl-L-alanine, is a non-proteinogenic α-amino acid derivative characterized by the substitution of one amino hydrogen of L-alanine with a methyl group [1]. This N-methylation fundamentally alters its physicochemical and conformational properties, distinguishing it from both its proteinogenic parent (L-Alanine) and other common N-methyl amino acids like Sarcosine (N-Methyl-Glycine) [2]. As a specialized building block, it is primarily procured for applications requiring enhanced peptide stability, altered backbone conformation, or improved membrane permeability, including the synthesis of antibody-drug conjugates (ADCs) and cyclic peptide therapeutics [3].

Why H-N-Me-Ala-OH Cannot Be Substituted by L-Alanine or Sarcosine in Critical Peptide Designs


Generic substitution of H-N-Me-Ala-OH with its unmethylated counterpart, L-Alanine, or its structurally simpler analog, Sarcosine, leads to profound functional divergence due to N-methylation's impact on conformational flexibility, hydrogen bonding capacity, and metabolic stability [1]. For instance, in the cyclosporin A (CsA) scaffold, substituting a single residue with an N-methylated alanine (methyl-alanyl CsA) completely abrogates immunosuppressive activity despite retaining cyclophilin binding, underscoring that N-methylation governs specific pharmacophoric conformations [2]. Furthermore, in oxytocin analogs, N-methylation induces a distinct cis/trans isomer equilibrium, altering receptor binding dynamics in ways that L-alanine cannot replicate [3]. These examples illustrate that even single-point N-methylation can dictate a peptide's biological fate, making H-N-Me-Ala-OH irreplaceable for achieving specific structural or stability outcomes.

Quantitative Evidence Guide: Differentiating Performance of H-N-Me-Ala-OH Against Comparators


Conformational Restriction: N-Methylation Locks Backbone Dihedral Angles in Peptides

In contrast to the flexible backbone of L-Alanine, which can adopt a wide range of φ and ψ dihedral angles, H-N-Me-Ala-OH exhibits a conformationally constrained backbone due to steric hindrance from the N-methyl group. Crystallographic analysis of an N-methyl-L-alanine-containing peptide (acetyl-N-methyl-L-alanine with C-terminal tert-butyloxycarbonylpiperazine) revealed dihedral angles of φ = -134.6° and ψ = 77.7° . These specific, energetically favored angles confirm the restricted conformational preferences predicted by density functional theory (DFT) calculations, a property that L-Alanine lacks .

Peptidomimetics Conformational Analysis Solid-State NMR

Conformational Landscape: Identification of a Unique Hydrogen Bond Conformer

High-resolution microwave spectroscopy studies demonstrate that N-methylation fundamentally alters the conformational landscape of the amino acid. For H-N-Me-Ala-OH (N-methyl-L-alanine), four distinct conformers were unambiguously identified in the gas phase, including a rare Type III conformer characterized by an N–H⋯O–H hydrogen bond [1]. This Type III conformer is absent in the conformational map of L-Alanine, where only Type I (NH⋯OC) and Type II (OH⋯N) interactions are observed [1]. The methyl groups on both the nitrogen and the α-carbon impose steric hindrance that precludes relaxation from the Type III to the Type I conformer, creating a unique conformational signature [1].

Physical Chemistry Spectroscopy Molecular Conformation

Transporter Substrate Specificity: N-Methylation Diverts Amino Acid to Proline-Specific Transporter

N-methylation alters the molecular recognition by membrane transporters. A study using brush-border membrane vesicles from eel intestine showed that while L-Alanine is transported by a general Na-dependent carrier for neutral amino acids, its N-methylated analog, H-N-Me-Ala-OH (N-methylalanine), is instead recognized and transported by the distinct, Na-dependent carrier responsible for proline translocation [1]. This shift in transporter specificity is a direct consequence of the N-methyl substitution.

Pharmacokinetics Membrane Transport ADME

Biological Activity: N-Methylation Can Abrogate Function Despite Target Binding

In the context of the immunosuppressive cyclic peptide cyclosporin A (CsA), a single residue substitution with H-N-Me-Ala-OH (yielding N-methyl-L-alanyl6 cyclosporin) was compared to the parent compound [1]. While both CsA and the analog bind to cyclophilin (Cyp), the N-methyl-alanine substituted analog (methyl-alanyl CsA) is completely devoid of immunosuppressive activity [1]. This demonstrates that N-methylation at this specific position, while retaining target affinity, decouples binding from downstream functional signaling.

Immunosuppression Structure-Activity Relationship (SAR) Drug Discovery

Peptide Conformation: N-Methylation Induces cis/trans Isomer Equilibrium in Bioactive Peptides

The substitution of the proline residue in oxytocin with H-N-Me-Ala-OH (creating (N-methylalanyl7)-oxytocin) results in a distinct conformational equilibrium compared to the sarcosine-substituted analog [1]. 600 MHz proton NMR analysis revealed that both analogs exist as two slowly interconverting conformers (cis and trans isomers about the peptide bond between residues six and seven) in aqueous solution [1]. However, the specific dynamics and energetic preference for the trans isomer are influenced by the N-methyl alanine residue's unique steric profile, and importantly, both cis and trans conformers bind equally tightly to neurophysin [1].

NMR Spectroscopy Peptide Hormones Structural Biology

H-N-Me-Ala-OH Application Scenarios for Scientific and Industrial Procurement


De Novo Design of Peptides with Predefined Nanoshapes

Researchers in biomolecular science can utilize H-N-Me-Ala-OH to achieve sub-nanometer conformational control in peptide design. As evidenced by its restricted backbone dihedral angles (φ = -134.6°, ψ = 77.7° in crystal structures ) and its ability to adopt a unique Type III hydrogen-bonded conformer in the gas phase [1], this building block serves as a rigid scaffold. Oligomers of N-methyl-L/D-alanine have been successfully used in a bottom-up approach to create peptide nanoshapes with precisely defined local geometries, as confirmed by NMR, X-ray crystallography, and electron microscopy [2]. This application leverages the conformational rigidity that L-alanine or sarcosine cannot provide.

Structure-Activity Relationship (SAR) Studies and Pharmacophore Tuning in Cyclic Peptides

H-N-Me-Ala-OH is an essential tool for medicinal chemists conducting SAR studies on cyclic peptide therapeutics. The case of cyclosporin A, where a single substitution with H-N-Me-Ala-OH completely abrogates immunosuppressive activity while maintaining target (cyclophilin) binding [3], exemplifies its power. This allows researchers to probe the specific conformational requirements for biological activity, to decouple binding from function, or to deliberately design analogs with altered efficacy profiles. Its distinct transporter specificity, shifting from a general neutral amino acid carrier to a proline-specific one [4], also makes it valuable for optimizing the oral bioavailability and distribution of cyclic peptide drug candidates.

Synthesis of Peptidomimetic Building Blocks for Antibody-Drug Conjugates (ADCs)

For pharmaceutical process chemistry and ADC development, H-N-Me-Ala-OH is a critical intermediate. Its documented use as a reactant in the preparation of site-specific trastuzumab maytansinoid antibody-drug conjugates underscores its industrial relevance [5]. The N-methyl group enhances the proteolytic stability of the linker-payload complex and can improve solubility and cellular uptake of the conjugated drug . Procurement of high-purity (≥98%) H-N-Me-Ala-OH is essential for ensuring the reproducibility and efficacy of these complex bioconjugates, where even minor impurities can impact the final drug-antibody ratio (DAR) and therapeutic index.

Investigation of Membrane Permeability and Transporter-Mediated Uptake

Scientists focused on improving the oral bioavailability of peptides can procure H-N-Me-Ala-OH to systematically study and enhance membrane permeability. The shift in transporter recognition from a general neutral amino acid carrier to a proline-specific Na-dependent carrier [4] provides a mechanistic basis for tuning absorption. Furthermore, N-methylated amino acids are a common feature in peptides that exhibit improved intestinal permeability, as seen in studies of cyclic penta- and hexapeptides where N-methylated cis-peptide bonds are correlated with enhanced Caco-2 permeability [6]. H-N-Me-Ala-OH serves as a versatile building block for creating peptide libraries to screen for favorable ADME properties.

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